Cas no 551-48-4 (Vatensol)

Vatensol structure
Vatensol structure
Product Name:Vatensol
CAS No:551-48-4
MF:C9H14Cl2N4O5S
MW:361.202258586884
CID:372026
PubChem ID:71834
Update Time:2025-04-19

Vatensol Chemical and Physical Properties

Names and Identifiers

    • Vatensol
    • [2-(2,6-Dichlorophenoxy)ethyl]aminoguanidine sulfate (2_1)
    • bis[3-[2-(2,6-dichlorophenoxy)ethyl]carbazamidine] sulphate
    • (2-(2,6-Dichlorophenoxy)ethyl)amino guanidine sulfate (2:1)
    • {(2-(2,6-Dichlorophenoxy)ethyl)amino}guanidine sulfate (2:1)
    • 2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine sulfate
    • Bis(3-(2-(2,6-dichlorophenoxy)ethyl)carbazamidine) sulphate
    • Guanoclor sulfate
    • Guanoclor sulfate [USAN]
    • Hydrazinecarboximidamide, 2-(2-(2,6-dichlorophenoxy)ethyl)-, sulfate (2:1)
    • NSC 108163
    • UNII-Q1U97XK18R
    • 551-48-4
    • Guanidine,6-dichlorophenoxy)ethyl]amino]-, sulfate (2:1)
    • [2-(2,6-Dichlorophenoxy)ethyl]aminoguanidine sulfate (2:1)
    • NSC108163
    • 2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine;sulfuric acid
    • Sulfuric acid--2-[2-(2,6-dichlorophenoxy)ethyl]hydrazine-1-carboximidamide (1/1)
    • Hydrazinecarboximidamide,6-dichlorophenoxy)ethyl]-, sulfate (2:1)
    • NSC92354
    • P 3/01029
    • DTXSID10970467
    • 2-(2,6-Dichlorophenoxy)ethylaminoguanidine sulfate
    • Compound 1029
    • Inchi: 1S/C9H12Cl2N4O.H2O4S/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13;1-5(2,3)4/h1-3,14H,4-5H2,(H4,12,13,15);(H2,1,2,3,4)
    • InChI Key: VXBPGXLKMKKQJX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1OCCN/N=C(\N)/N)Cl.S(=O)(=O)(O)O

Computed Properties

  • Exact Mass: 622.04548
  • Monoisotopic Mass: 360.0061961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 307
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 169Ų

Experimental Properties

  • Melting Point: 214°
  • PSA: 240.92
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.